molecular formula C11H15Cl2N B13821529 2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride

2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride

Cat. No.: B13821529
M. Wt: 232.15 g/mol
InChI Key: BRPUUWAQBWUXOJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diamines or amino alcohols.

    Introduction of the Phenyl Group: The phenyl group with chloro and methyl substituents can be introduced through nucleophilic aromatic substitution reactions. This involves reacting a suitable phenyl halide with a nucleophile.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride
  • 2-(2-Chloro-4-methylphenyl)pyrrolidine hydrobromide
  • 2-(2-Chloro-4-methylphenyl)pyrrolidine acetate

Uniqueness

2-(2-Chloro-4-methylphenyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both chloro and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

2-(2-chloro-4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H14ClN.ClH/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H

InChI Key

BRPUUWAQBWUXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCN2)Cl.Cl

Origin of Product

United States

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